Methyl tetrahydro-2H-pyran-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

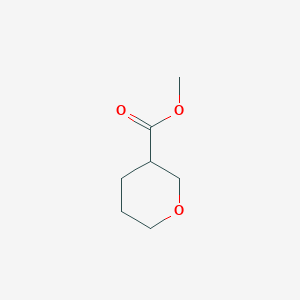

2D Structure

3D Structure

Properties

IUPAC Name |

methyl oxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQWURYBHIADGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517639 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18729-20-9 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable heterocyclic motif in organic synthesis, serving as a key intermediate in the development of various pharmaceutical agents and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on detailed experimental protocols and quantitative data. The core of this guide centers on the catalytic hydrogenation of a dihydropyran precursor, a robust and scalable method. Alternative strategies, including Hetero-Diels-Alder reactions and organocatalytic approaches, are also discussed as emerging methodologies for the construction of the tetrahydropyran ring system. This document is intended to be a practical resource for researchers in the field of medicinal chemistry and process development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While experimental spectroscopic data for the 3-carboxylate isomer is not extensively published, representative data for closely related analogs are available and can be used for comparative purposes.

| Property | Value | Reference |

| CAS Number | 18729-20-9 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 183°C | [3] |

| Density | 1.067 g/cm³ | [3] |

| Appearance | Colorless to yellow liquid | [2] |

| Storage | Stable under dry, room-temperature conditions. | [1][2] |

| Hazards | Eye irritation (H319), Combustible liquid (H227) | [1] |

Primary Synthesis Pathway: Catalytic Hydrogenation of a Dihydropyran Precursor

The most established and scalable route to this compound involves a two-step process: the synthesis of a dihydropyran intermediate, followed by its catalytic hydrogenation.

Step 1: Synthesis of the Dihydropyran Precursor

A common precursor for the target molecule is methyl 3,4-dihydro-2H-pyran-5-carboxylate. A multi-step synthesis for a related compound, methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate, is detailed in the literature and can be adapted.[4][5]

Workflow for the Synthesis of a Dihydropyran Precursor

Caption: Synthesis of the dihydropyran precursor.

-

Alkylation: In a suitable reaction vessel, 1-bromo-3-chloropropane is reacted with methyl acetoacetate in an alcoholic solvent (e.g., methanol) to form a haloketone intermediate.

-

Cyclization (O-alkylation): The haloketone intermediate is then treated with sodium methoxide. This induces an intramolecular O-alkylation to form the crude methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate.

-

Purification: The crude product is purified by fractional distillation to yield the final dihydropyran precursor.

Step 2: Catalytic Hydrogenation

The double bond in the dihydropyran ring is reduced via catalytic hydrogenation to yield the saturated tetrahydropyran ring of the target molecule.

Catalytic Hydrogenation of the Dihydropyran Precursor

Caption: Catalytic hydrogenation workflow.

-

Reaction Setup: The dihydropyran precursor is dissolved in a suitable solvent such as acetic acid or ethanol in a high-pressure reactor.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon, Platinum oxide) is added to the solution.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-10 atm). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the pure this compound.

| Starting Material | Product | Catalyst | Solvent | Yield | Isomer Ratio (cis:trans) |

| 2-Pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | 6-Pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | Not specified | Acetic Acid | 96.0% | 18.4 : 81.6 |

| 2-Propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | 6-Propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | Not specified | Not specified | 86.7% | 17.4 : 82.6 |

Note: The data in the table is for 6-substituted analogs, as specific data for the unsubstituted target molecule was not available in the cited literature.

Alternative Synthesis Pathways

While catalytic hydrogenation is a primary method, other strategies offer alternative entries to the tetrahydropyran ring system, often with the advantage of stereocontrol.

Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings.[6] In this approach, a diene reacts with a dienophile containing a heteroatom. For the synthesis of tetrahydropyran derivatives, an electron-rich diene can react with an aldehyde or an α,β-unsaturated carbonyl compound in the presence of a Lewis acid catalyst.[7][8][9]

General Hetero-Diels-Alder Pathway

Caption: Hetero-Diels-Alder reaction scheme.

Organocatalytic Domino Reactions

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds.[11][12] For tetrahydropyran synthesis, a domino Michael-hemiacetalization reaction can be employed.[11] This typically involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral amine or thiourea derivative.

Organocatalytic Domino Reaction Pathway

Caption: Organocatalytic domino reaction.

This approach offers excellent control over the stereochemistry of the resulting tetrahydropyran ring.[13] While highly effective for substituted derivatives, specific protocols for the synthesis of the unsubstituted target molecule are less common.

Esterification of Tetrahydro-2H-pyran-3-carboxylic acid

An alternative final step involves the esterification of tetrahydro-2H-pyran-3-carboxylic acid. This can be achieved through a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[14][15][16][17][18]

Experimental Protocol: Fischer Esterification [General Procedure][14][15]

-

Reaction Setup: Tetrahydro-2H-pyran-3-carboxylic acid is dissolved in an excess of methanol.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the solution.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the catalytic hydrogenation of a corresponding dihydropyran precursor. This method is well-documented for related structures and offers high yields and scalability. For applications requiring high stereopurity, asymmetric hydrogenation of the precursor acid followed by esterification is a viable strategy. While Hetero-Diels-Alder reactions and organocatalytic domino reactions present powerful alternatives for constructing the tetrahydropyran core, their application to the direct synthesis of this specific unsubstituted ester is less explored. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize and utilize this important chemical intermediate.

References

- 1. This compound|CAS 18729-20-9 [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. allindianpatents.com [allindianpatents.com]

- 5. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. deepdyve.com [deepdyve.com]

- 11. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 16. Fischer Esterification [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Methyl tetrahydro-2H-pyran-3-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a cyclic ester with the molecular formula C₇H₁₂O₃. It features a tetrahydropyran ring, a common scaffold in numerous natural products and pharmacologically active molecules, with a methyl carboxylate group at the 3-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | N/A |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point (4-isomer) | 197 °C | [2] |

| Melting Point (4-isomer) | -33 °C | [2] |

| Density (4-isomer) | 1.080 g/mL at 20 °C | [1][2] |

Table 2: Structural and Identification Data

| Identifier | Value | Source |

| IUPAC Name | methyl oxane-3-carboxylate | N/A |

| CAS Number | 18729-20-9 | N/A |

| SMILES | COC(=O)C1CCCO1 | N/A |

Chemical Structure

The structure of this compound consists of a saturated six-membered oxygen-containing ring (tetrahydropyran) substituted at the C3 position with a methyl ester group. The presence of a chiral center at the C3 position means that this compound can exist as a racemic mixture of enantiomers or in an enantiomerically pure form.

Synthesis and Reactivity

This compound serves as a versatile intermediate in the synthesis of more complex molecules. A general approach to the synthesis of substituted tetrahydro-2H-pyran-3-carboxylates can be inferred from methodologies reported for analogous structures.

General Synthetic Approach

A plausible synthetic route, adapted from procedures for related compounds, involves the reaction of an appropriate precursor with reagents to form the tetrahydropyran ring and introduce the carboxylate functionality. For instance, a multi-step synthesis could be envisioned starting from readily available materials.

The following diagram illustrates a generalized workflow for the synthesis of a substituted this compound, based on common organic chemistry transformations.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the ester and the ether linkage within the tetrahydropyran ring.

-

Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Reduction of the ester, typically with strong reducing agents like lithium aluminum hydride, will afford the corresponding alcohol.

-

Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable to many reaction conditions. However, under strong acidic conditions, ring-opening reactions can occur.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the provided search results. However, a representative procedure for the synthesis of a structurally similar compound, 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester, is described in patent EP3228617A1. Researchers can adapt this methodology for the synthesis of the title compound.

General Protocol for the Synthesis of a Substituted this compound (Adapted from EP3228617A1):

-

Reaction Setup: A solution of the appropriate starting materials (e.g., a dihydropyran precursor) in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel equipped with a stirrer and a means for temperature control.

-

Reagent Addition: A reducing agent (e.g., 1,1,3,3-tetramethyldisiloxane) and a catalytic amount of acid (e.g., methanesulfonic acid) are added dropwise to the reaction mixture, typically under cooling to manage any exotherm.

-

Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., 3 hours), and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired substituted this compound.

The following diagram illustrates a potential experimental workflow for the synthesis and purification of a tetrahydro-2H-pyran derivative.

Caption: A typical experimental workflow for the synthesis and purification of a tetrahydro-2H-pyran derivative.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound were not found, the expected spectroscopic features are outlined below based on its structure.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), and complex multiplets for the diastereotopic protons on the tetrahydropyran ring. The chemical shifts and coupling constants would be indicative of the stereochemistry of the molecule. |

| ¹³C NMR | A signal for the carbonyl carbon of the ester (~170 ppm), a signal for the methoxy carbon (~52 ppm), and several signals in the aliphatic region for the carbons of the tetrahydropyran ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester (around 1735-1750 cm⁻¹), and C-O stretching bands for the ether and ester functionalities. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the methoxy group or other fragments from the ring. |

Safety and Handling

Based on information for related compounds, this compound is classified as a substance that may cause eye irritation and is a combustible liquid.[1] Standard laboratory safety precautions should be followed when handling this chemical. It is recommended to store it in a dry, well-ventilated area at room temperature.

Applications in Research and Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, as a functionalized building block, offers a valuable starting point for the synthesis of a wide range of biologically active molecules. Its utility lies in the ability to further elaborate the structure through reactions at the ester functionality or by using it as a scaffold to attach other pharmacophoric groups. This makes it a compound of significant interest to researchers in the fields of drug discovery, natural product synthesis, and materials science.

References

Spectroscopic Profile of Methyl tetrahydro-2H-pyran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl tetrahydro-2H-pyran-3-carboxylate (C₇H₁₂O₃, CAS No: 18729-20-9). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, such as substituted tetrahydropyrans and methyl esters.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.80 - 4.00 | m | 2H | H-6 |

| ~3.40 - 3.60 | m | 1H | H-2a (axial) |

| ~3.20 - 3.30 | m | 1H | H-2e (equatorial) |

| ~2.50 - 2.70 | m | 1H | H-3 |

| ~1.80 - 2.00 | m | 2H | H-4 |

| ~1.50 - 1.70 | m | 2H | H-5 |

Note: The chemical shifts and multiplicities are estimations and may vary depending on the actual stereochemistry of the molecule and the experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (ester) |

| ~68.0 | C-6 |

| ~67.0 | C-2 |

| ~51.5 | -OCH₃ |

| ~45.0 | C-3 |

| ~28.0 | C-4 |

| ~25.0 | C-5 |

Note: These chemical shifts are approximate values for the carbon atoms in the structure.

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1200 - 1100 | Strong | C-O stretch (ester and ether) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 85 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Spectral width: -10 to 220 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

-

Ionization Method: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of 10 to 200.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Physical properties of "Methyl tetrahydro-2H-pyran-3-carboxylate" (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Methyl tetrahydro-2H-pyran-3-carboxylate, a heterocyclic ester of interest in synthetic and medicinal chemistry. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination, to assist researchers in its handling, characterization, and application in drug development and other scientific endeavors.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

| Physical Property | Value | Conditions |

| Boiling Point | 183.3 °C | at 760 mmHg |

| Density | 1.067 g/cm³ | at 20 °C |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable use of a chemical compound. The following sections detail standardized experimental methodologies for measuring the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method, a common and reliable technique for determining the boiling point of small quantities of liquid, is described below. This protocol is based on the principles outlined in OECD Guideline 103.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Sample tube (e.g., a small test tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A small amount of the liquid sample (this compound) is placed into the sample tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube).

-

The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids. The following protocol is based on the principles of the ASTM D1217 standard.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath

-

Thermometer (calibrated)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is carefully removed from the outside of the pycnometer.

-

The pycnometer is removed from the bath, wiped dry, and its mass is accurately measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Experimental Workflow Visualization

The logical flow of determining the physical properties of this compound is illustrated in the following diagram. This visualization provides a clear, step-by-step representation of the experimental process, from sample preparation to data analysis.

Caption: Workflow for determining the boiling point and density of a liquid sample.

The Tetrahydropyran Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a ubiquitous and privileged scaffold in organic chemistry and drug discovery.[1][2] Its conformational rigidity and the presence of a hydrogen bond-accepting oxygen atom confer favorable physicochemical properties to molecules, often enhancing their pharmacokinetic profiles.[1] From its early beginnings as a laboratory curiosity to its central role in the architecture of numerous natural products and blockbuster drugs, the history of tetrahydropyran and its derivatives is a testament to the enduring importance of heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of the tetrahydropyran core, alongside a look into the mechanisms of action of key therapeutic agents incorporating this versatile ring system.

Discovery and Historical Context

The precise moment of the first synthesis of tetrahydropyran is not widely attributed to a single individual. Its origins can be traced back to the early 20th century during broader investigations into oxygen-containing heterocycles.[3] The parent compound, tetrahydropyran (also known as oxane), was initially prepared through methods such as the hydrogenation of 3,4-dihydropyran over a Raney nickel catalyst.[2] Early synthetic efforts were also driven by the desire to understand the structure and reactivity of cyclic ethers, which were recognized as important components of natural products, most notably the pyranose form of sugars.[2]

The true significance of the tetrahydropyran ring, however, emerged with the discovery of its prevalence in a vast array of natural products with potent biological activities. Molecules such as the anticancer agent bryostatin and the marine toxin maitotoxin feature complex polycyclic systems built around multiple tetrahydropyran rings.[4][5] This realization spurred the development of new and stereoselective methods for the construction of this crucial heterocyclic motif.

Key Synthetic Methodologies

The construction of the tetrahydropyran ring has been a subject of intense research, leading to a diverse toolbox of synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Hydrogenation of Dihydropyrans

One of the earliest and most straightforward methods for synthesizing the parent tetrahydropyran ring is the hydrogenation of 3,4-dihydro-2H-pyran.[2] This method is highly efficient and typically proceeds with high yields.

Table 1: Catalytic Systems for the Hydrogenation of 3,4-Dihydro-2H-pyran

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |

| Raney Nickel | Ether | Room Temperature | 40 | Quantitative | [6] |

| Platinum Black | - | - | - | High | [6] |

| Ni/SiO₂ | - | 150-200 | - | >99.8 | [7] |

Experimental Protocol: Hydrogenation of 3,4-Dihydropyran with Raney Nickel [6]

-

Catalyst Preparation: Wash Raney nickel catalyst (8 g) with ether three times on a Büchner funnel.

-

Reaction Setup: Transfer the washed catalyst under ether to a low-pressure catalytic hydrogenation apparatus. Fit the hydrogenation bottle with a rubber stopper equipped with a dropping funnel and a connection to the hydrogen source.

-

Hydrogenation: Purge the system with hydrogen twice. Add 50.5 g (0.6 mole) of 3,4-dihydro-2H-pyran through the dropping funnel. Pressurize the system with hydrogen to 40 psi.

-

Reaction Monitoring: Shake the reaction mixture. The reaction is typically complete within 15-20 minutes, as indicated by the cessation of hydrogen uptake.

-

Work-up: Allow the catalyst to settle and decant the tetrahydropyran product. The product is often of sufficient purity for many applications without further distillation. The catalyst can be reused for subsequent hydrogenations.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene (typically a homoallylic alcohol) and an aldehyde or ketone to form a tetrahydropyran ring.[8] This reaction is highly valued for its ability to generate multiple stereocenters in a single step.

Table 2: Catalysts and Conditions for Prins Cyclization

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phosphomolybdic acid | Homoallylic alcohol, Aldehyde | Water | Room Temperature | High | [9] |

| InCl₃ | Homoallyl alcohol, Aldehyde | - | - | High | [9] |

| BiCl₃ | Homoallylic alcohol, Aldehyde | - | - | High | [8] |

| O₃ReOH | 3-Chlorohomoallylic alcohol, Aldehyde | - | - | Moderate to Good | [10] |

Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization [9]

-

Reaction Setup: To a stirred solution of a homoallylic alcohol (1 mmol) and an aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (10 mol%).

-

Reaction: Stir the reaction mixture at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition reaction that provides a direct and atom-economical route to dihydropyran rings, which can be subsequently hydrogenated to tetrahydropyrans.[11] This reaction can be catalyzed by various Lewis acids to enhance its rate and stereoselectivity.[12]

Table 3: Lewis Acid Catalysts for Hetero-Diels-Alder Reactions

| Catalyst | Diene | Dienophile | Solvent | Yield (%) | Reference |

| SnCl₄ | α,β-Unsaturated carbonyl | Electron-rich olefin | - | Good | [11] |

| Eu(fod)₃ | Benzylidenepyruvate | (S)-(+)-O-vinyl mandelate | - | - | [13] |

| Bis(oxazoline) Copper(II) | α,β-Unsaturated carbonyl | Electron-rich olefin | - | High | [12] |

Experimental Protocol: Copper(II)-Catalyzed Enantioselective Hetero-Diels-Alder Reaction [12]

-

Catalyst Preparation: In a flame-dried flask under an argon atmosphere, prepare the chiral bis(oxazoline)copper(II) catalyst.

-

Reaction Setup: To a solution of the catalyst in a suitable solvent (e.g., dichloromethane) at the desired temperature, add the α,β-unsaturated carbonyl compound (heterodiene).

-

Reaction: Add the electron-rich olefin (heterodienophile) to the reaction mixture and stir until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Quench the reaction and purify the resulting dihydropyran product by column chromatography.

Intramolecular Cyclization of 1,5-Diols and Dihalides

Early methods for the synthesis of the tetrahydropyran ring involved the intramolecular cyclization of linear precursors, such as 1,5-diols or 1,5-dihalides.[6] While these methods are historically significant, they are often less efficient and require harsher conditions than modern catalytic approaches.

Table 4: Early Intramolecular Cyclization Methods

| Starting Material | Reagents | Conditions | Reference |

| 1,5-Pentanediol | 60% Sulfuric Acid | Sealed Tube, Heat | [6] |

| 1,5-Pentanediol | Kaolin or Aluminum Oxide | Vapor Phase, Heat | [6] |

| 1,5-Dibromopentane | Water, Zinc Oxide | Sealed Tube, Heat | [6] |

The Tetrahydropyranyl (THP) Group in Chemical Synthesis

Beyond its presence in target molecules, the tetrahydropyran moiety is widely employed as a protecting group for alcohols. The 2-tetrahydropyranyl (THP) ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran.[14] This protecting group is stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and strong bases.[5]

Experimental Protocol: THP Protection of an Alcohol [15]

-

Reaction Setup: To a solution of the alcohol (1.0 equiv) in dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv).

-

Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench with water and extract with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude THP ether, which can be further purified by column chromatography if necessary.

Tetrahydropyran Derivatives in Drug Development: Mechanisms of Action

The tetrahydropyran scaffold is a key component in several clinically important drugs. The unique structural and electronic properties of the THP ring contribute to the efficacy and safety of these therapeutic agents.

Topiramate: A Multifaceted Anticonvulsant

Topiramate is an anticonvulsant drug used in the treatment of epilepsy and the prevention of migraines.[16] Its mechanism of action is complex and involves multiple targets within the central nervous system.[2] Topiramate enhances the activity of the inhibitory neurotransmitter GABA, antagonizes glutamate receptors, and blocks voltage-gated sodium and calcium channels.[2][17] More recently, it has been shown to upregulate TGFβ1 and SOX9 expression, which may have implications for its teratogenic effects.[18] It also improves hypothalamic insulin and leptin signaling.[19]

Zanamivir: An Influenza Neuraminidase Inhibitor

Zanamivir is an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses.[3] It functions as a neuraminidase inhibitor.[3] Neuraminidase is a viral enzyme that is crucial for the release of newly formed virus particles from infected host cells.[20] By binding to the active site of neuraminidase, zanamivir prevents the virus from spreading to other cells.[3]

Gilteritinib: A FLT3 Inhibitor for Acute Myeloid Leukemia

Gilteritinib is a targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation.[21] FLT3 is a receptor tyrosine kinase that, when mutated, can lead to uncontrolled proliferation of leukemia cells.[21] Gilteritinib inhibits the autophosphorylation of FLT3 and its downstream signaling pathways, including the STAT5 and ERK1/2 pathways, thereby inducing apoptosis in cancer cells.[22][23]

Conclusion

The tetrahydropyran ring has evolved from a simple cyclic ether to a cornerstone of modern organic synthesis and medicinal chemistry. Its rich history is marked by the continuous development of innovative synthetic methods that have enabled the construction of increasingly complex and biologically active molecules. The presence of the THP core in numerous successful drugs highlights its importance in tuning molecular properties for optimal therapeutic effect. As our understanding of disease pathways deepens, the versatile and adaptable tetrahydropyran scaffold is poised to remain a critical component in the design and development of the next generation of medicines.

References

- 1. Zanamivir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 3. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 4. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Tetrahydropyran synthesis [organic-chemistry.org]

- 10. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. znaturforsch.com [znaturforsch.com]

- 14. benchchem.com [benchchem.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. img01.pharmablock.com [img01.pharmablock.com]

- 17. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-epileptic drug topiramate upregulates TGFβ1 and SOX9 expression in primary embryonic palatal mesenchyme cells: Implications for teratogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topiramate treatment improves hypothalamic insulin and leptin signaling and action and reduces obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Methyl Tetrahydro-2H-Pyran-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| CAS Number | 18729-20-9 | [3] |

| Appearance | Data not available | [4] |

| Density | 1.067 g/cm³ | [4] |

| Boiling Point | Data not available | [1] |

| Vapor Pressure | Data not available | [4] |

| XLogP3-AA | 0.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 35.5 Ų | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The relevant GHS hazard statements are summarized in Table 2.

| Hazard Class | GHS Hazard Statement |

| Flammable Liquids | H227: Combustible liquid |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Experimental Protocols for Safety Evaluation

While specific experimental protocols for this compound are not publicly available, the hazard classifications are determined by standardized methodologies. The following are representative protocols for the observed hazards:

-

Acute Dermal Irritation/Corrosion: The potential for skin irritation is typically assessed using in vivo rabbit studies (OECD Guideline 404) or in vitro models using reconstructed human epidermis. The test substance is applied to the skin for a defined period, and the degree of erythema and edema is scored.

-

Acute Eye Irritation/Corrosion: The potential for eye irritation is evaluated using in vivo rabbit eye tests (OECD Guideline 405). The substance is instilled into the eye, and the cornea, iris, and conjunctiva are examined for damage.

-

Acute Inhalation Toxicity: Respiratory irritation is assessed by exposing rodents to an aerosol or vapor of the substance (OECD Guideline 403). Clinical signs of respiratory distress are observed and recorded.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this substance to determine the appropriate PPE. The following are minimum recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store at room temperature.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention. Always provide the Safety Data Sheet (SDS) to the attending medical professional.[3]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with soap and plenty of water. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for safely handling this compound and the appropriate response in case of an emergency.

References

The Expanding Therapeutic Potential of Pyran-Based Compounds: A Technical Guide

Introduction: The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] The inherent structural diversity and synthetic accessibility of pyran derivatives have made them a focal point for researchers in drug discovery and development. This technical guide provides an in-depth overview of the potential biological activities of pyran-based compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activities of Pyran-Based Compounds

Pyran derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, emerging as promising candidates for the development of novel anticancer agents.[2][3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[4][5]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activities of representative pyran-based compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Table 1: Anticancer Activity of Fused Pyran Derivatives [5]

| Compound | Cancer Cell Line | IC50 (μM) |

| 6e | MCF7 (Breast) | 12.46 ± 2.72 |

| 14b | A549 (Lung) | 0.23 ± 0.12 |

| 8c | HCT116 (Colon) | 7.58 ± 1.01 |

Table 2: Anticancer Activity of Pyrano[3,2-c]pyridine Derivatives [6]

| Compound | Cancer Cell Line | IC50 (μM) (24h exposure) |

| P.P | MCF-7 (Breast) | 100 ± 5.0 |

| TPM.P | MCF-7 (Breast) | 180 ± 6.0 |

| 4-CP.P | MCF-7 (Breast) | 60 ± 4.0 |

| 3-NP.P | MCF-7 (Breast) | 140 ± 5.0 |

Mechanisms of Anticancer Action

1. Induction of Apoptosis:

A primary mechanism by which pyran-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This process is often mediated by the modulation of the Bcl-2 family of proteins and the activation of caspases.[7][8][9] Anti-apoptotic proteins like Bcl-2 are often downregulated, while pro-apoptotic proteins such as Bax are upregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in cell death.[6]

2. Cell Cycle Arrest:

Many pyran derivatives have been shown to arrest the cell cycle at different phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation.[5][10] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11][12][13][14][15]

3. Modulation of Signaling Pathways:

Pyran-based compounds can also interfere with various signaling pathways that are often dysregulated in cancer, such as the MAPK and NF-κB pathways.[16][17][18][19][20]

Anti-inflammatory Activities

Certain pyran derivatives have exhibited significant anti-inflammatory properties.[21] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as the NF-κB pathway.[17][22][23][24]

Quantitative Anti-inflammatory Activity Data

Table 3: COX Inhibition by Pyran-based Compounds

| Compound | Target | IC50 (µM) |

| Timegadine (Reference) | COX-1 | To be determined |

| Timegadine (Reference) | COX-2 | To be determined |

| Celecoxib (Control) | COX-2 | ~82 |

Note: Specific IC50 values for pyran derivatives against COX enzymes require further dedicated studies.

Mechanism of Anti-inflammatory Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a key regulator of inflammation.[25] Some pyran compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[17][22][23][24]

Antimicrobial and Antiviral Activities

The therapeutic potential of pyran-based compounds extends to infectious diseases, with various derivatives demonstrating notable antimicrobial and antiviral activities.[26][27][28][29][30][31]

Quantitative Antimicrobial and Antiviral Data

Table 4: Antimicrobial Activity of Spiro-4H-pyran Derivatives [27]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 5d | Staphylococcus aureus (clinical isolate) | 32 |

| 5d | Streptococcus pyogenes (clinical isolate) | 64 |

Table 5: Antiviral Activity of Pyrano[2,3-c]pyrazole Derivatives against Human Coronavirus 229E [1]

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

| 18 | 27.8 | 12.6 |

| 6 | 44.78 | 7.6 |

| 14 | 70.3 | 6.5 |

| 7 | 359.5 | 4.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyran-based compounds.

Synthesis of Pyran-Based Compounds

1. General Procedure for the Synthesis of 2-Amino-4H-pyran-3-carbonitriles [32]

A mixture of an appropriate α,α′-bis(arylidene) cycloalkanone (1 mmol), malononitrile (1 mmol), and K2CO3 (0.05 mmol, 5 mol%) in ethanol (10 mL) is refluxed for the appropriate time (typically 5-60 minutes). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered and washed with n-hexane to yield the corresponding 2-amino-4H-pyran-3-carbonitrile.

2. General Procedure for the Synthesis of Pyrano[2,3-c]pyrazoles

A four-component reaction is carried out with benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of suitable catalysts (e.g., sulfonated amorphous carbon and eosin Y). The products are typically characterized by melting point, 1H and 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Assays

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. jocpr.com [jocpr.com]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Versatile Heterocycle: A Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate as a Core Building Block

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs. Among the vast array of THP-based synthons, Methyl tetrahydro-2H-pyran-3-carboxylate stands out as a particularly versatile and valuable building block. Its inherent structural features, including a chiral center and a modifiable ester group, provide a gateway to a diverse range of complex molecular architectures with significant biological potential. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers with the essential knowledge to leverage this powerful heterocyclic core in their drug discovery and development endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a cyclic ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] It is a stable compound under standard dry, room-temperature storage conditions. Key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 18729-20-9 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 146-148 °C at 0.75 mmHg |

| Melting Point | 75-77 °C |

Spectroscopic Data:

The structural integrity of this compound and its derivatives is typically confirmed using standard spectroscopic techniques.

| Spectroscopic Method | Key Features |

| ¹H NMR | Signals for the methyl ester protons typically appear as a singlet around 3.7 ppm. The protons on the tetrahydropyran ring exhibit complex multiplets in the upfield region. |

| ¹³C NMR | A characteristic signal for the ester carbonyl carbon is observed around 170-175 ppm. The methoxy carbon of the ester appears around 52 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group is typically observed in the range of 1730-1750 cm⁻¹. |

Synthesis of the Tetrahydropyran Core

The synthesis of the this compound core can be achieved through various synthetic strategies, with the choice of method often depending on the desired stereochemistry and substitution pattern.

Achiral Synthesis from Dihydropyran Precursors

A common and industrially scalable approach involves the synthesis of a dihydropyran intermediate, followed by reduction. A well-documented method for a related precursor, methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, involves a two-step process of alkylation and subsequent O-alkylation.[1][2] This can be adapted for the synthesis of the unsubstituted dihydropyran precursor. The subsequent reduction of the double bond to yield the saturated tetrahydropyran ring is a standard transformation.

Stereoselective Synthesis via Organocatalysis

For applications in drug discovery where specific stereoisomers are required, asymmetric organocatalysis offers a powerful tool for the enantioselective synthesis of substituted tetrahydropyrans. Domino reactions, such as Michael-hemiacetalization cascades, catalyzed by chiral amines or squaramides, can provide access to highly functionalized tetrahydropyran-3-carboxylates with excellent control over multiple stereocenters.

Key Reactions and Transformations

The ester functionality and the tetrahydropyran ring of this compound allow for a wide range of chemical modifications, making it a versatile scaffold for generating diverse libraries of compounds.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This provides a handle for further modifications, such as amide bond formation.

-

Reduction: The ester can be reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl-tetrahydropyran is a valuable intermediate for introducing other functional groups.

-

Aminolysis: Direct reaction with amines can convert the ester into the corresponding amides, offering a straightforward way to introduce diverse substituents and modulate physicochemical properties.

-

Ring Functionalization: The tetrahydropyran ring itself can be further functionalized, although this often requires the introduction of activating groups.

Applications in Drug Discovery and Development

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability. This compound serves as a key starting material for the synthesis of a variety of biologically active molecules.

Antimicrobial and Antiviral Agents

Derivatives of tetrahydropyran have demonstrated promising activity against a range of pathogens. While specific data for derivatives of this compound is an active area of research, the broader class of functionalized pyrans has shown potential as antimicrobial and antiviral agents. For instance, various 4H-pyran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds exhibiting significant efficacy. The general workflow for discovering such agents often involves the synthesis of a focused library of compounds followed by systematic biological screening.

Anticancer Agents

The pyran nucleus is also a feature of several compounds with anticancer properties. For example, certain 4H-pyran derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. While a direct signaling pathway for a derivative of this compound is not yet fully elucidated, the general mechanism of CDK2 inhibition provides a framework for the potential mode of action of such compounds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and potential biological activity of this compound and its derivatives, compiled from various sources.

Table 1: Synthesis of Substituted Tetrahydropyran-3-carboxylates

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Proline | CH₂Cl₂ | 24 | 75 | 90:10 |

| 2 | Squaramide | Toluene | 48 | 82 | >95:5 |

| 3 | Thiourea | THF | 36 | 68 | 85:15 |

| 4 | Piperidine | Ethanol | 12 | 88 | 70:30 |

Table 2: Biological Activity of Selected Pyran Derivatives (Illustrative)

| Compound ID | Target | Assay | IC₅₀ / MIC (µM) |

| Pyran-A | Staphylococcus aureus | Broth microdilution | 16 |

| Pyran-B | Escherichia coli | Broth microdilution | 32 |

| Pyran-C | CDK2/Cyclin E | Kinase assay | 0.5 |

| Pyran-D | HCT116 cells | Cytotoxicity assay | 2.1 |

Note: Data in Table 2 is illustrative for the pyran class of compounds and further research is needed to establish the specific activities of derivatives of this compound.

Experimental Protocols

General Protocol for the Synthesis of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (Precursor)

This protocol is adapted from patent literature for a related compound and serves as a general guideline.[1][2]

Step 1: Alkylation to form Haloketone Intermediate

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, under an inert atmosphere, add methyl acetoacetate (1.0 eq) to an alcoholic solvent such as methanol. To this solution, add 1-bromo-3-chloropropane (1.1 eq) dropwise while maintaining the temperature between 30-40 °C. The reaction is typically exothermic. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC or GC).

Step 2: O-Alkylation and Cyclization

To the crude haloketone intermediate solution from Step 1, add sodium methoxide (1.2 eq) portion-wise, again controlling the temperature. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours. After completion, the reaction mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Purification

The crude product is purified by fractional distillation under reduced pressure to yield the desired methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.

General Protocol for the Reduction to this compound

To a solution of the corresponding methyl 3,4-dihydro-2H-pyran-5-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a hydrogenation catalyst such as Palladium on carbon (Pd/C, 5-10 mol%). The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature until the reaction is complete (monitored by GC or NMR). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Conclusion

This compound is a high-value heterocyclic building block with significant potential in the synthesis of complex and biologically active molecules. Its accessible synthesis, coupled with the versatility of its chemical transformations, makes it an attractive starting point for the development of new therapeutic agents. The continued exploration of stereoselective synthetic methods and the detailed biological evaluation of its derivatives are expected to further solidify the importance of this scaffold in modern drug discovery. This guide provides a foundational understanding for researchers to effectively utilize this promising building block in their quest for novel and improved medicines.

References

- 1. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 2. allindianpatents.com [allindianpatents.com]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. The tetrahydropyran (THP) motif is a common scaffold in numerous natural products. This guide explores two distinct and effective asymmetric strategies to access this important compound: heterogeneous asymmetric hydrogenation and organocatalytic domino reaction.

Introduction

The enantioselective synthesis of substituted tetrahydropyrans is of significant interest in medicinal chemistry and drug development due to the prevalence of this heterocyclic system in a wide array of natural products with potent biological activities. This compound, in its enantiomerically pure form, serves as a crucial intermediate for the synthesis of complex molecules, including insect pheromones. This document details two state-of-the-art catalytic methods for its asymmetric synthesis, providing researchers with reliable protocols and comparative data to aid in methodology selection.

Methods Overview

Two primary enantioselective methods are presented:

-

Heterogeneous Asymmetric Hydrogenation: This method utilizes a cinchona alkaloid-modified palladium catalyst for the enantioselective hydrogenation of an unsaturated precursor, 5,6-dihydro-2H-pyran-3-carboxylic acid. This approach is notable for its directness in forming the chiral center at the C3 position.[1][2][3]

-

Organocatalytic Domino Michael-Hemiacetalization Reaction: This strategy employs a chiral organic catalyst to facilitate a cascade reaction between an α,β-unsaturated aldehyde and a β-keto ester. This powerful one-pot transformation efficiently constructs the tetrahydropyran ring with multiple stereocenters controlled with high precision.

Data Presentation

The following tables summarize the quantitative data for the key enantioselective methods described in this document, allowing for a clear comparison of their efficacy.

Table 1: Heterogeneous Asymmetric Hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid

| Catalyst | Modifier | Solvent | Pressure (bar H₂) | Temp (°C) | Yield (%) | ee (%) |

| 5% Pd/Al₂O₃ | Cinchonidine | Acetic Acid | 70 | 25 | >95 | 89 |

| 5% Pd/Al₂O₃ | Cinchonidine | Methanol | 70 | 25 | >95 | 75 |

| 5% Pd/Al₂O₃ | Cinchonidine | Toluene | 70 | 25 | >95 | 68 |

Table 2: Organocatalytic Domino Michael-Hemiacetalization for Substituted Tetrahydropyran Synthesis

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) |

| (S)-Diphenylprolinol TMS ether | Cinnamaldehyde | Methyl acetoacetate | Toluene | 20 | 85 | >95:5 | 98 |

| (S)-Diphenylprolinol TMS ether | Crotonaldehyde | Methyl acetoacetate | CH₂Cl₂ | 20 | 82 | >95:5 | 96 |

| (S)-Diphenylprolinol TMS ether | (E)-Hex-2-enal | Methyl acetoacetate | Toluene | 20 | 88 | >95:5 | 97 |

Experimental Protocols & Workflows

Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz (DOT language) to visually represent the experimental process.

Method 1: Heterogeneous Asymmetric Hydrogenation

This protocol describes the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid to yield (+)-tetrahydro-2H-pyran-3-carboxylic acid, which is then esterified to the final product.[1][2][3]

Protocol:

-

Catalyst Preparation:

-

In a suitable vessel, suspend 5% Pd/Al₂O₃ (100 mg) in 10 mL of the chosen solvent (e.g., acetic acid).

-

Add cinchonidine (10 mg, 0.034 mmol) to the suspension.

-

Stir the mixture at room temperature for 30 minutes to allow for the modification of the catalyst surface.

-

-

Hydrogenation Reaction:

-

To the catalyst suspension, add 5,6-dihydro-2H-pyran-3-carboxylic acid (500 mg, 3.9 mmol).

-

Transfer the mixture to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas to 70 bar.

-

Stir the reaction mixture vigorously at 25 °C for 16 hours.

-

After the reaction is complete, carefully depressurize the autoclave.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude (+)-tetrahydro-2H-pyran-3-carboxylic acid.

-

-

Esterification:

-

Dissolve the crude carboxylic acid in methanol (20 mL).

-

Add a catalytic amount of sulfuric acid (2 drops).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford Methyl (+)-tetrahydro-2H-pyran-3-carboxylate.

-

-

Chiral Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Method 2: Organocatalytic Domino Michael-Hemiacetalization Reaction

This protocol outlines a general procedure for the synthesis of a substituted this compound derivative via a domino reaction catalyzed by a chiral prolinol ether.

Protocol:

-

Reaction Setup:

-

To a stirred solution of the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol) in the chosen solvent (e.g., toluene, 2.0 mL) at room temperature, add the β-keto ester (e.g., methyl acetoacetate, 1.2 mmol).

-

Add the chiral organocatalyst, (S)-diphenylprolinol silyl ether (10 mol%, 0.1 mmol).

-

-

Reaction Execution:

-

Stir the reaction mixture at 20 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired substituted this compound.

-

-

Stereochemical Analysis:

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.

-

Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

-

Conclusion

The enantioselective synthesis of this compound and its derivatives can be achieved through multiple effective strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of enantiopurity. The heterogeneous asymmetric hydrogenation offers a direct route to the target molecule's precursor with good enantioselectivity. The organocatalytic domino reaction provides a powerful and versatile one-pot method for constructing more complex, substituted tetrahydropyran systems with excellent stereocontrol. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these valuable synthetic transformations in their own laboratories.

References

- 1. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Applications of Methyl tetrahydro-2H-pyran-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl tetrahydro-2H-pyran-3-carboxylate is a versatile cyclic ester that serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its tetrahydropyran core is a prevalent scaffold in numerous natural products and approved drugs, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides an overview of the key applications of this compound derivatives in the development of anticancer, mTOR inhibitory, and antimicrobial agents, complete with quantitative data and detailed experimental protocols for the synthesis of representative compounds.

Anticancer Agents